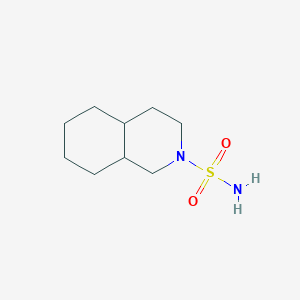

decahydroisoquinoline-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

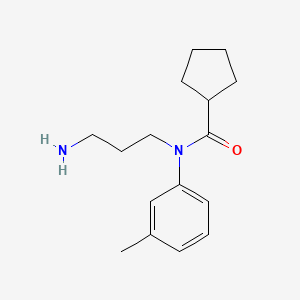

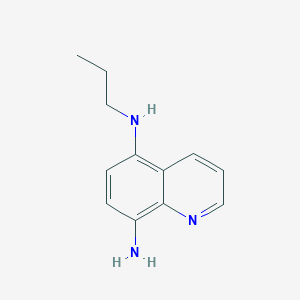

Decahydroisoquinoline-2-sulfonamide is a chemical compound with various potential applications in scientific research and industry . It has a molecular weight of 218.32 .

Molecular Structure Analysis

The molecular structure of sulfonamides, including decahydroisoquinoline-2-sulfonamide, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The geometric and electronic structures of sulfonamides can be examined using density functional theory .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, they can act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is vital in the synthesis of folate .Applications De Recherche Scientifique

- Sulfonamides have been widely explored as drug candidates. Decahydroisoquinoline-2-sulfonamide, with its tetrahedral sulfur center, can serve as a chiral template for asymmetric syntheses. Researchers have investigated its potential as a precursor for sulfoximine and sulfonimidamide drug candidates .

- In vivo, sulfonamides exhibit diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase effects. These properties make them valuable in treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- For instance, sulfonimidate decomposition at raised temperatures provides a pathway to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- Researchers have exploited their lability under acidic conditions to facilitate specific chemical transformations .

- The stereogenic sulfur center in sulfonimidates allows them to act as viable chiral templates. Researchers have employed them in asymmetric syntheses, enabling the creation of enantiomerically enriched compounds .

- Researchers can tailor these substituents with carbon-containing alkyl or aryl moieties, allowing for a wide range of variations .

Medicinal Chemistry and Drug Development

Polymer Synthesis

Alkyl Transfer Reagents

Chiral Synthesis

Functional Group Diversity

Cyclic Sulfonimidates

Mécanisme D'action

Target of Action

Decahydroisoquinoline-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by decahydroisoquinoline-2-sulfonamide affects the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids (DNA and RNA). By inhibiting its production, the compound disrupts DNA replication and RNA transcription, thereby inhibiting bacterial growth .

Pharmacokinetics

They are known to be rapidly absorbed but slowly excreted, maintaining adequate blood levels for extended periods .

Result of Action

The primary result of decahydroisoquinoline-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and transcribing RNA, effectively halting their growth and proliferation .

Action Environment

The efficacy and stability of decahydroisoquinoline-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, certain bacteria can develop resistance to sulfonamides, reducing their effectiveness . Additionally, the presence of pus or other biological materials can inhibit the antibacterial action of sulfonamides .

Safety and Hazards

Propriétés

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAPKVTGJSSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)

![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)

![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)